molecular formula C10H9NO B2882103 3,4-dihydro-2H-1-benzopyran-4-carbonitrile CAS No. 109543-00-2

3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Cat. No.: B2882103
CAS No.: 109543-00-2
M. Wt: 159.188
InChI Key: ABAPCDWXFHBYPE-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrile group in 3,4-dihydro-2H-1-benzopyran-4-carbonitrile makes it unique compared to other benzopyran derivatives. This functional group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic chemistry .

Biological Activity

3,4-Dihydro-2H-1-benzopyran-4-carbonitrile, a bicyclic organic compound, belongs to the class of benzopyrans. Its unique structure, characterized by a benzene ring fused to a pyran ring with a cyano group at the 4-position, endows it with diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{Chemical Formula C 10}H_{8}N}

Biological Activities

Research has identified several notable biological activities associated with this compound:

  • Anti-inflammatory Properties : Derivatives of this compound have shown potential in reducing inflammation in various models.
  • Anticancer Activity : Studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including human T-lymphocytes and leukemia cells .
  • Serotonin Receptor Modulation : The compound interacts with serotonin receptors (5-HT1A and 5-HT7), which may influence mood and anxiety disorders.

The primary mechanism through which this compound exerts its effects involves its binding affinity to serotonin receptors:

  • 5-HT1A and 5-HT7 Receptors : The compound's interaction with these receptors modulates serotonin signaling pathways, which are crucial in regulating mood and anxiety.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that 3,4-dihydro-2H-1-benzopyran derivatives exhibit significant cytotoxicity against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HSC series (squamous cell carcinomas) while being well tolerated in normal human cells .
    CompoundCell Line TestedIC50 (µM)Observations
    3aHL-6015High potency against leukemia cells
    3bHSC-220Moderate cytotoxicity
    3cHGF>100Non-toxic to normal cells
  • In Vivo Toxicity Studies :
    • Animal studies involving doses up to 300 mg/kg revealed no mortalities or severe neurotoxicity, suggesting a favorable safety profile for further development .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. A common method involves the condensation of phenolic compounds with carbonitriles under basic conditions to yield high purity products suitable for biological testing .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAPCDWXFHBYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109543-00-2
Record name 3,4-dihydro-2H-1-benzopyran-4-carbonitrile
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